molecular formula C6H12O6 B12454556 (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B12454556
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-YTCQNVEASA-N
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Description

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to facilitate the conversion of carbohydrate substrates. This method is advantageous due to its specificity and efficiency, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3: This compound shares a similar molecular structure but differs in the arrangement of hydroxyl groups and other functional groups.

Uniqueness

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1

InChI Key

LKDRXBCSQODPBY-YTCQNVEASA-N

Isomeric SMILES

C1[C@@H]([C@@H](C([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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